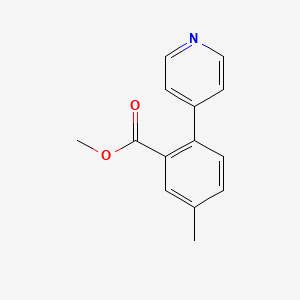

Methyl 5-methyl-2-(pyridin-4-yl)benzoate

説明

Methyl 5-methyl-2-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a pyridinyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The pyridine ring introduces basicity and hydrogen-bonding capabilities, while the ester group contributes to lipophilicity and metabolic stability.

特性

分子式 |

C14H13NO2 |

|---|---|

分子量 |

227.26 g/mol |

IUPAC名 |

methyl 5-methyl-2-pyridin-4-ylbenzoate |

InChI |

InChI=1S/C14H13NO2/c1-10-3-4-12(11-5-7-15-8-6-11)13(9-10)14(16)17-2/h3-9H,1-2H3 |

InChIキー |

GJXTWMADTUIRAH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Pyridinyl Substituents

- Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0): This positional isomer has the pyridinyl group at the 4-position of the benzoate ring. It shares the same molecular formula (C₁₃H₁₁NO₂, MW 213.23) but differs in substitution pattern. The 4-pyridinyl orientation may enhance π-π stacking in crystal structures compared to the 2-substituted derivative, as seen in related adducts like 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate .

Methyl 3-(pyridin-4-yl)benzoate :

Synthesized via saponification of methyl 3-(pyridin-4-yl)benzoate (90% yield), this compound (LCMS m/z 200.1) demonstrates the impact of pyridinyl positioning on reactivity. The 3-substituted derivative may exhibit distinct electronic properties due to altered resonance effects .

Heterocyclic Variations

- Pyridazine derivatives often display enhanced solubility in aqueous media compared to pyridine analogs .

Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate :

The incorporation of a chloropyrimidine group introduces steric bulk and electrophilic character, which may influence binding affinity in biological targets. This compound’s crystal structure (R factor = 0.036) highlights the role of halogen substituents in stabilizing molecular conformations .

Functional Group Modifications

- Methyl 5-methyl-2-(methylsulfonyl)benzoate (CAS 1368374-12-2): Replacing the pyridinyl group with a methylsulfonyl moiety (similarity score 0.95) significantly alters electronic properties.

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) :

Isoxazole rings offer rigidity and metabolic resistance. The ethoxy linker in I-6473 may enhance bioavailability compared to methyl benzoates with direct aryl substitutions .

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。